(1R)-1-phenylethanamine (1R)-1-phenylethanamine (R)-(+)-α-Methylbenzylamine is a chiral amine.
(1R)-1-phenylethanamine is the (R)-enantiomer of 1-phenylethanamine. It is a conjugate base of a (1R)-1-phenylethanaminium. It is an enantiomer of a (1S)-1-phenylethanamine.
Brand Name: Vulcanchem
CAS No.: 3886-69-9
VCID: VC20836554
InChI: InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1
SMILES: CC(C1=CC=CC=C1)N
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol

(1R)-1-phenylethanamine

CAS No.: 3886-69-9

Cat. No.: VC20836554

Molecular Formula: C8H11N

Molecular Weight: 121.18 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-phenylethanamine - 3886-69-9

Specification

Description (R)-(+)-α-Methylbenzylamine is a chiral amine.
(1R)-1-phenylethanamine is the (R)-enantiomer of 1-phenylethanamine. It is a conjugate base of a (1R)-1-phenylethanaminium. It is an enantiomer of a (1S)-1-phenylethanamine.
CAS No. 3886-69-9
Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
IUPAC Name (1R)-1-phenylethanamine
Standard InChI InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1
Standard InChI Key RQEUFEKYXDPUSK-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)N
SMILES CC(C1=CC=CC=C1)N
Canonical SMILES CC(C1=CC=CC=C1)N

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